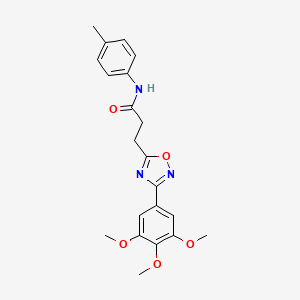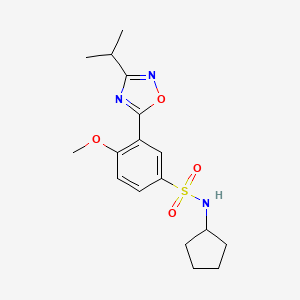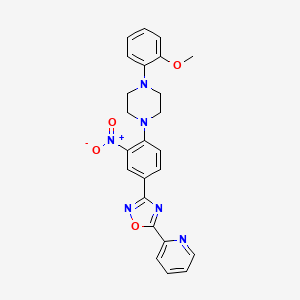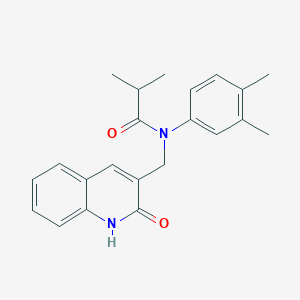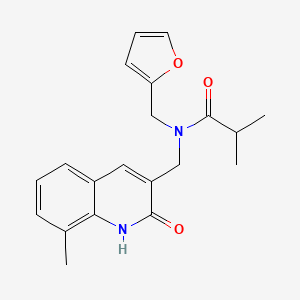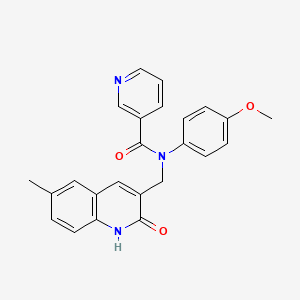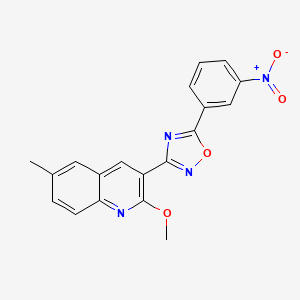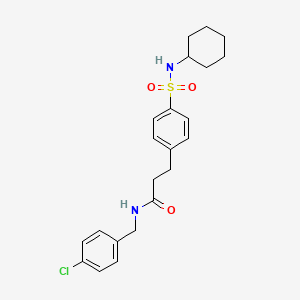
N-(4-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide, also known as CCSP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CCSP belongs to the class of sulfonamide compounds, which have been widely used in medicine due to their broad-spectrum antibacterial and antifungal properties. In recent years, CCSP has gained attention for its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. In
作用機序
The mechanism of action of N-(4-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide is not fully understood, but several studies have suggested that it acts through multiple pathways. This compound has been shown to activate the mitochondrial pathway of apoptosis by increasing the expression of pro-apoptotic proteins, such as Bax and caspase-3, and decreasing the expression of anti-apoptotic proteins, such as Bcl-2. This compound has also been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have reported that this compound can inhibit the proliferation of cancer cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines. In vivo studies have reported that this compound can inhibit tumor growth, reduce inflammation, and improve cognitive function in animal models of disease.
実験室実験の利点と制限
N-(4-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide has several advantages and limitations for lab experiments. One advantage is that it has potent anti-cancer and anti-inflammatory activity, making it a promising therapeutic agent for the treatment of various diseases. Another advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation is that this compound has low solubility in aqueous solutions, which can make it difficult to administer in animal models. Another limitation is that the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to investigate its effects.
将来の方向性
There are several future directions for the research on N-(4-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide. One direction is to investigate the potential of this compound as a therapeutic agent for the treatment of various cancers and inflammatory disorders in animal models and clinical trials. Another direction is to explore the mechanism of action of this compound and its interactions with other signaling pathways. Additionally, further studies are needed to determine the pharmacokinetics and pharmacodynamics of this compound in vivo to optimize its therapeutic potential.
合成法
The synthesis of N-(4-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide involves the reaction of 4-chlorobenzylamine with 4-aminobenzenesulfonamide, followed by the addition of cyclohexylisocyanate and propionic anhydride. The resulting product is then purified using column chromatography to obtain this compound in high purity. This synthesis method has been reported in several scientific publications and is considered to be a reliable and efficient method for the production of this compound.
科学的研究の応用
N-(4-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurological disorders. Several studies have reported that this compound has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer cells. This compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt signaling pathway.
In addition to its anti-cancer activity, this compound has also been shown to have anti-inflammatory properties. Several studies have reported that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various tissues. This compound has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-[4-(cyclohexylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O3S/c23-19-11-6-18(7-12-19)16-24-22(26)15-10-17-8-13-21(14-9-17)29(27,28)25-20-4-2-1-3-5-20/h6-9,11-14,20,25H,1-5,10,15-16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUAXTHITMLRGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7703808.png)
